molecular formula C9H17NO2 B170245 Tert-butyl (2R)-2-aminopent-4-enoate CAS No. 199588-89-1

Tert-butyl (2R)-2-aminopent-4-enoate

Cat. No.: B170245
CAS No.: 199588-89-1
M. Wt: 171.24 g/mol
InChI Key: FFDXLHHMGNXXAG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-4-pentenoic acid T-butyl ester is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a pentenoic acid moiety, and a T-butyl ester group. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-2-Amino-4-pentenoic acid T-butyl ester typically involves the esterification of the corresponding amino acid with T-butanol. One common method includes the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions and yields the desired ester in good quantities .

Industrial Production Methods

In industrial settings, the production of T-butyl esters of amino acids often employs mineral acid-catalyzed addition of isobutene to amino acids. This method is favored due to the availability of starting materials and the high yields achieved. safety concerns related to the handling of flammable isobutene have led to the development of safer procedures involving heterogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-pentenoic acid T-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The double bond in the pentenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or lithium aluminum hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the amino acid.

    Reduction: Saturated amino acid derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

®-2-Amino-4-pentenoic acid T-butyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-4-pentenoic acid methyl ester
  • ®-2-Amino-4-pentenoic acid ethyl ester
  • ®-2-Amino-4-pentenoic acid isopropyl ester

Uniqueness

®-2-Amino-4-pentenoic acid T-butyl ester is unique due to its T-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

tert-butyl (2R)-2-aminopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDXLHHMGNXXAG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455347
Record name tert-Butyl (2R)-2-aminopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199588-89-1
Record name tert-Butyl (2R)-2-aminopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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